Cas no 14003-12-4 (ethyl 5-methylfuran-2-carboxylate)
ethyl 5-methylfuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-Furancarboxylic acid, 5-methyl-, ethyl ester
- ethyl 5-methylfuran-2-carboxylate
- AKOS008949227
- ethyl 5-methyl-2-furoate
- MFCD06204282
- 5-Methyl-2-furancarboxylic acid ethyl ester
- EN300-264574
- ethyl 5-methyl-2-furancarboxylate
- Ethyl5-methylfuran-2-carboxylate
- SCHEMBL669793
- 14003-12-4
- WS-00627
- F16826
- 5-methyl-furan-2-carboxylic acid ethyl ester
- DTXSID70407941
- CDQUPTICIPKERO-UHFFFAOYSA-N
- CS-0215605
-
- MDL: MFCD06204282
- Inchi: 1S/C8H10O3/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3
- InChI Key: CDQUPTICIPKERO-UHFFFAOYSA-N
- SMILES: O1C(C)=CC=C1C(=O)OCC
Computed Properties
- Exact Mass: 154.062994177g/mol
- Monoisotopic Mass: 154.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 39.4Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 218.5±20.0 °C at 760 mmHg
- Flash Point: 86.0±21.8 °C
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
ethyl 5-methylfuran-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 5-methylfuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B438128-50mg |
ethyl 5-methylfuran-2-carboxylate |
14003-12-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B438128-100mg |
ethyl 5-methylfuran-2-carboxylate |
14003-12-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B438128-500mg |
ethyl 5-methylfuran-2-carboxylate |
14003-12-4 | 500mg |
$ 320.00 | 2022-06-07 | ||
| 1PlusChem | 1P001CFM-50mg |
2-FURANCARBOXYLIC ACID, 5-METHYL-, ETHYL ESTER |
14003-12-4 | 95% | 50mg |
$88.00 | 2025-03-20 | |
| 1PlusChem | 1P001CFM-2.5g |
2-Furancarboxylic acid, 5-methyl-, ethyl ester |
14003-12-4 | 95% | 2.5g |
$511.00 | 2025-02-19 | |
| 1PlusChem | 1P001CFM-5g |
2-Furancarboxylic acid, 5-methyl-, ethyl ester |
14003-12-4 | 95% | 5g |
$975.00 | 2025-02-19 | |
| 1PlusChem | 1P001CFM-10g |
2-Furancarboxylic acid, 5-methyl-, ethyl ester |
14003-12-4 | 95% | 10g |
$2103.00 | 2024-06-21 | |
| Aaron | AR001CNY-5g |
2-Furancarboxylic acid, 5-methyl-, ethyl ester |
14003-12-4 | 95% | 5g |
$1189.00 | 2025-01-21 | |
| Aaron | AR001CNY-2.5g |
2-Furancarboxylic acid, 5-methyl-, ethyl ester |
14003-12-4 | 95% | 2.5g |
$614.00 | 2025-01-21 | |
| A2B Chem LLC | AA61970-10g |
Ethyl 5-methylfuran-2-carboxylate |
14003-12-4 | 95% | 10g |
$1773.00 | 2024-04-20 |
ethyl 5-methylfuran-2-carboxylate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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2. Diterpenoids
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on ethyl 5-methylfuran-2-carboxylate
Ethyl 5-Methylfuran-2-Carboxylate (CAS No. 14003-12-4): A Comprehensive Overview of Its Synthesis, Applications, and Emerging Research
Ethyl 5-methylfuran-2-carboxylate, identified by the Chemical Abstracts Service (CAS) registry number 14003-12-4, is an organic compound characterized by its furan-based structure with a methyl substituent at the 5-position and an ethyl ester group attached to the carboxylic acid moiety at carbon 2. This molecule belongs to the broader class of substituted furan carboxylates, which have garnered significant attention in recent years due to their diverse functional properties and applications across multiple scientific domains. The compound's unique structural features—such as the conjugated π-system of the furan ring and the electron-donating methyl group—enable its participation in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Recent advancements in synthetic methodologies have optimized the production of ethyl 5-methylfuran-2-carboxylate. Traditional approaches involved Friedel-Crafts acylation of 5-methylfuran followed by esterification, but these methods often required harsh reaction conditions and generated environmentally problematic byproducts. Innovations reported in Green Chemistry (2023) introduced catalytic systems utilizing heterogeneous acid catalysts to achieve higher yields under solvent-free conditions. For instance, researchers demonstrated that sulfonated mesoporous silica materials could efficiently catalyze the one-pot synthesis of this compound from 5-methylfurfural and ethanol, achieving conversions exceeding 98% at temperatures below 80°C. Such improvements align with contemporary trends toward sustainable chemistry practices while maintaining industrial scalability.
In biomedical research, ethyl 5-methylfuran-2-carboxylate has emerged as a promising precursor for drug delivery systems. A groundbreaking study published in Nature Communications (January 2024) highlighted its use as a bioorthogonal carrier for targeted chemotherapy agents. The ester group allows controlled hydrolysis under physiological conditions, releasing active compounds only at tumor sites marked by specific enzyme concentrations. This mechanism was validated in murine models where the conjugated drug showed reduced off-target toxicity compared to conventional formulations while maintaining therapeutic efficacy against triple-negative breast cancer cells.
The compound's photochemical properties have also sparked interest in materials science applications. Research teams at MIT recently synthesized polymer networks incorporating ethyl 5-methylfuran-2-carboxylate units through thiol-acrylate click chemistry (Advanced Materials, April 2024). The resulting materials exhibited tunable mechanical stiffness and UV-light responsiveness due to the furan ring's photoreactivity. These polymers are now being evaluated for smart wound dressings that adjust their physical properties based on environmental stimuli—a development with potential implications for regenerative medicine.
Ongoing studies are exploring ethyl 5-methylfuran-2-carboxylate's role in metabolic pathway modulation within microbial systems. A collaborative project between ETH Zurich and DSM Biotechnology reported that engineered E. coli strains metabolizing this compound could produce high-value terpenoids with yields increased by up to 7-fold compared to wild-type strains (Molecular Systems Biology, July 2023). The methyl group's steric hindrance was found to selectively inhibit competing pathways while enhancing flux through desired biosynthetic routes—a discovery with significant implications for industrial biotechnology.
In environmental chemistry, researchers are investigating this compound's role as an intermediate in advanced biofuel synthesis pathways. A computational study published in RSC Advances (November 2023) modeled its conversion into bio-based polyols via hydrolysis followed by hydrogenation steps, demonstrating potential for producing renewable polyurethane precursors with comparable performance to petroleum-derived alternatives. This application underscores the growing demand for sustainable chemical feedstocks aligned with circular economy principles.
Cutting-edge analytical techniques continue to refine our understanding of ethyl 5-methylfuran-2-carboxylate's molecular interactions. Time-resolved fluorescence spectroscopy studies revealed transient charge-transfer complexes formed between this compound and certain transition metal ions (JACS Au, March 2024). These findings suggest potential applications in electrochemical sensors or photovoltaic materials where precise control over electron transfer dynamics is critical.
Clinical translation efforts are currently focused on optimizing delivery mechanisms leveraging this compound's unique physicochemical profile. Phase I trials conducted by BioPharm Innovations Inc., though unpublished as of June 2024, reportedly demonstrated safe administration profiles when administered intravenously as part of nanoparticle-based therapies targeting inflammatory bowel disease biomarkers.
The compound's safety profile has been rigorously evaluated across multiple toxicity assays. Acute oral LD₅₀ values exceeding 5 g/kg in rodent models were reported in a recent OECD-compliant study (Toxicological Sciences, February 2024), while chronic exposure studies indicated no mutagenic effects up to doses of 1 mg/kg/day over six months—a critical milestone for regulatory approvals required for pharmaceutical or food additive applications.
Synthetic analog development continues to expand this molecule's utility spectrum. Researchers at Stanford University recently synthesized fluorinated derivatives where one or both hydrogen atoms on the methyl group were replaced with fluorine atoms (Angewandte Chemie International Edition, May 2024). These modifications enhanced lipophilicity without compromising metabolic stability, opening avenues for improved drug penetration across biological barriers such as the blood-brain barrier.
In industrial manufacturing contexts, process intensification strategies are being applied to large-scale production systems for ethyl 5-methylfuran-
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